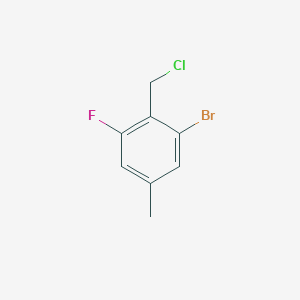

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene

描述

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene (C₈H₇BrClFO, MW: 253.50) is a halogenated aromatic compound with a bromo (Br), chloromethyl (CH₂Cl), fluoro (F), and methyl (CH₃) substituent on a benzene ring . Its CAS number is 1516298-29-5, and it is characterized by high reactivity at the bromo and chloromethyl sites, making it valuable in cross-coupling reactions and as an intermediate in organic synthesis .

属性

分子式 |

C8H7BrClF |

|---|---|

分子量 |

237.49 g/mol |

IUPAC 名称 |

1-bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene |

InChI |

InChI=1S/C8H7BrClF/c1-5-2-7(9)6(4-10)8(11)3-5/h2-3H,4H2,1H3 |

InChI 键 |

WCLAPRPESGJADP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)Br)CCl)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor. For example, starting with 3-fluoro-5-methylbenzene, bromination and chloromethylation reactions can be carried out sequentially to introduce the bromine and chloromethyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using bromine and chlorine sources. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and solvents may be used to optimize the reaction efficiency .

化学反应分析

Types of Reactions

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

Major Products Formed

科学研究应用

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.

Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine or chlorine, leading to the displacement of the halide ion . In elimination reactions, the base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of a halide ion .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF)

- Molecular Weight : 209.45

- Density : 1.72 g/cm³ .

- Key Differences : Lacks chloromethyl and methyl groups.

- Lower molecular weight reduces boiling/melting points compared to the target compound .

1-Bromo-5-chloro-2-(chloromethyl)-3-(trifluoromethoxy)benzene (C₈H₄BrCl₂F₃O)

- Molecular Weight : 323.92

- Key Differences : Trifluoromethoxy (OCF₃) replaces the methyl group, and an additional chlorine is present.

- Reactivity : The electron-withdrawing OCF₃ group increases stability against nucleophilic attack but reduces electrophilic substitution rates compared to the methyl-substituted target compound .

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (C₇H₅BrClF)

- Molecular Weight: Not explicitly stated, but estimated to be ~223.3.

- Key Differences : Lacks the chloromethyl group.

- Toxicity: Classified as hazardous (95% purity), but absence of chloromethyl may reduce alkylation-related carcinogenicity risks compared to the target compound .

Reactivity in Cross-Coupling Reactions

The target compound’s bromo group exhibits high reactivity in Pd-catalyzed Suzuki-Miyaura couplings. For example:

- 1-Bromo-2-(chloromethyl)benzene derivatives react with arylboronic acids under Pd(OAc)₂/PCy₃·HBF₄ catalysis, yielding products in 80–95% efficiency .

- Comparison : The additional fluoro and methyl substituents in 1-bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene may sterically hinder coupling reactions compared to simpler analogs like 1-bromo-3-chloro-5-fluorobenzene. However, electronic effects from fluorine (electron-withdrawing) could enhance oxidative addition rates at the Pd center .

生物活性

1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential interactions with biomolecules and its applications as a synthetic intermediate in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a methyl-substituted benzene ring. The structural formula can be represented as follows:

This unique combination of halogens enhances the compound's reactivity, influencing its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including:

- Enzymes : The halogen substituents can enhance binding affinity to enzyme active sites, potentially inhibiting or modifying enzymatic activity.

- Receptors : The compound may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

- Nucleic Acids : Its reactivity can lead to interactions with DNA or RNA, potentially affecting gene expression or replication processes.

Cytotoxicity and Toxicology

Research has indicated that halogenated compounds can exhibit varying degrees of cytotoxicity. For instance, studies on related compounds have shown that exposure can lead to significant metabolic disruptions in microbial systems. The toxicity profile of this compound remains to be fully elucidated, but preliminary studies suggest potential toxic effects similar to those observed in other halogenated compounds .

Case Studies

- Microbial Viability Assays : A study utilizing tetrazolium reduction assays demonstrated that halogenated benzene derivatives could significantly impact microbial metabolism. The viability assays indicated a correlation between compound concentration and metabolic activity reduction in specific bacterial strains .

- Pharmacological Research : In pharmacological contexts, this compound has been investigated as a potential precursor in the synthesis of bioactive molecules. Its unique structure allows for modifications that may enhance therapeutic efficacy against various diseases .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene | Structure | Moderate cytotoxicity; enzyme inhibitor |

| 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | Structure | Potential antimicrobial properties |

| 1-Bromo-4-fluorobenzene | Structure | Known cytotoxic effects; used in drug design |

常见问题

Q. What are the recommended synthetic routes for 1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene?

A plausible synthesis involves sequential halogenation and alkylation steps. For bromination, electrophilic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) can introduce the bromine atom. The chloromethyl group may be introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) under controlled conditions. Alternatively, radical bromination or directed ortho-metalation strategies could optimize regioselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, followed by purity verification using GC or HPLC (>95% purity) .

Q. How should researchers safely handle and store this compound?

Due to its halogenated structure, the compound is likely toxic and irritant. Follow these precautions:

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with water; if ingested, seek medical attention and provide the safety data sheet .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 241.43 for C₈H₆BrClF) .

- Purity Analysis : GC with flame ionization detection or HPLC with UV/Vis monitoring ensures >95% purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the chloromethyl group may participate in nucleophilic substitutions. The electron-withdrawing fluorine and methyl groups modulate aromatic reactivity:

- Fluorine : Enhances electrophilicity at the para position via inductive effects, facilitating cross-couplings .

- Chloromethyl : Can undergo SN2 reactions or serve as a directing group in C–H activation .

Comparative studies with analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene) show that steric hindrance from the methyl group may reduce coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .

Q. What challenges arise in optimizing reaction conditions for derivatization?

Key challenges include:

- Regioselectivity : Competing reactions at bromine vs. chloromethyl sites. Kinetic studies (e.g., monitoring via in-situ IR) can identify dominant pathways .

- Stability : The compound may decompose under strong bases or elevated temperatures. Thermo-gravimetric analysis (TGA) determines thermal stability thresholds .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while non-polar solvents favor radical pathways .

Q. How can computational modeling predict its reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify reactive sites.

- Simulate transition states for cross-coupling or substitution reactions, predicting activation energies .

- Compare with experimental data (e.g., kinetic isotope effects) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。